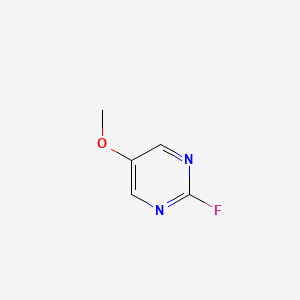
1-bromo-3,5-bis(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-bromo-3,5-bis(difluoromethyl)benzene is the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its target by acting as a precursor in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . The resulting changes include the stabilization of highly electrophilic organic and organometallic cations .
Biochemical Pathways
The compound’s role in preparing the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion suggests it may influence pathways involving electrophilic organic and organometallic cations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of electrophilic organic and organometallic cations . This stabilization is achieved through the compound’s role in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(difluoromethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions[][2].
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules[][2].
Scientific Research Applications
1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Difluorobromobenzene: Contains fluorine atoms instead of difluoromethyl groups.
1-Bromo-4-(difluoromethyl)benzene: Similar but with the difluoromethyl group in a different position on the benzene ring.
Properties
CAS No. |
1379370-60-1 |
|---|---|
Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



